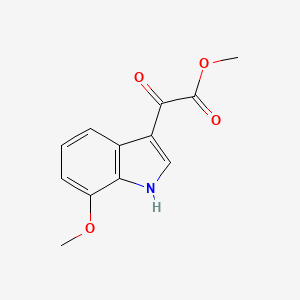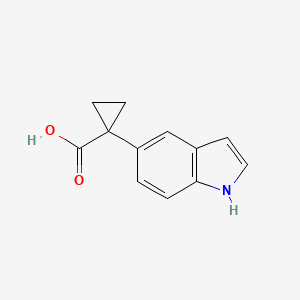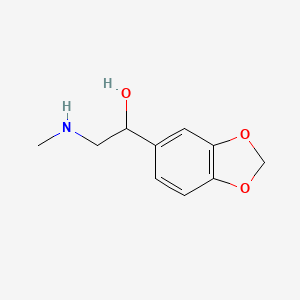
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the Ethanol Group: The next step involves the introduction of the ethanol group through a Grignard reaction. This can be achieved by reacting 1,3-benzodioxole with ethyl magnesium bromide.
Methylation of the Amino Group: The final step involves the methylation of the amino group using methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, hydroxyl groups, nucleophilic reagents, varying pH conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, hydroxylated compounds.
Applications De Recherche Scientifique
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with receptors in the central nervous system, including serotonin and dopamine receptors.
Pathways Involved: It can modulate neurotransmitter release and reuptake, leading to changes in neuronal activity and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(1,3-dioxaindan-5-yl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but lacks the methylamino group.
1-(1,3-Benzodioxol-5-yl)ethanamine: Similar structure but lacks the ethanol group.
1-(1,3-Benzodioxol-5-yl)-2-aminoethanol: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the methylamino and ethanol groups in this compound makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H13NO3/c1-11-5-8(12)7-2-3-9-10(4-7)14-6-13-9/h2-4,8,11-12H,5-6H2,1H3 |
Clé InChI |
HRSMJYYVSRYWBF-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC2=C(C=C1)OCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


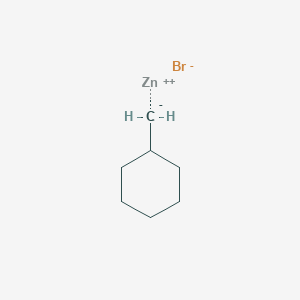
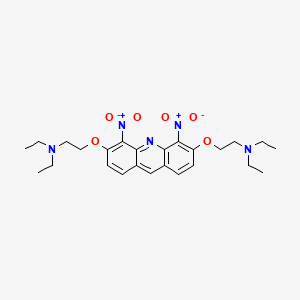
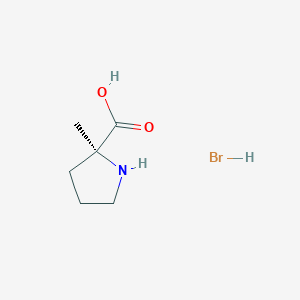
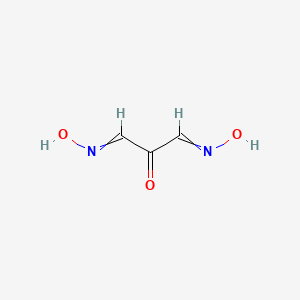
![3-(2-Methylcyclohexyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8464633.png)
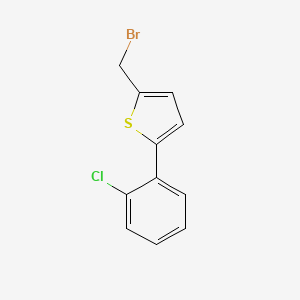
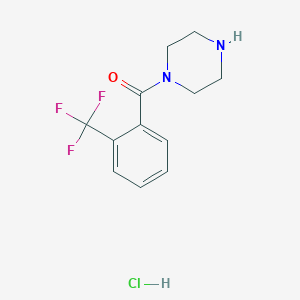
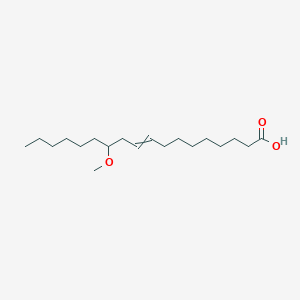
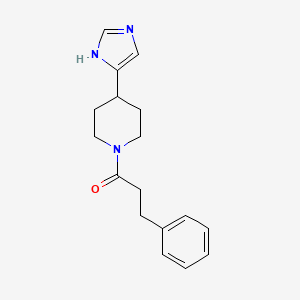
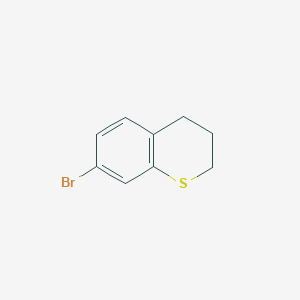

![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[[2-(2-oxo-1-pyrrolidinyl)ethoxy]methyl]-](/img/structure/B8464667.png)
